(2-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanamine
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Overview
Description
(2-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C11H12F3NO. It is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a methanamine group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction using a suitable alkene and a cyclopropanating agent such as diazomethane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Attachment of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl [2-fluoro-3-(trifluoromethyl)phenyl]methanamine
- Cyclopropyl [3-(trifluoromethyl)phenyl]methanamine
- Cyclopropyl [2,6-difluorophenyl]methanamine
Uniqueness
(2-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12F3NO |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
[2-cyclopropyloxy-3-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-7(6-15)10(9)16-8-4-5-8/h1-3,8H,4-6,15H2 |
InChI Key |
CSBKKPALFXYVLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2C(F)(F)F)CN |
Origin of Product |
United States |
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